![molecular formula C22H22N4O6 B4016111 1,3-dimethyl-5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4016111.png)
1,3-dimethyl-5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
Synthesis Analysis
The synthesis of complex pyrimidine derivatives, including the compound of interest, often involves multiple steps, including nitration, intramolecular oxidative cyclization, and condensation reactions. For example, nitration of commercially available pyrimidine derivatives using enriched nitric acid followed by oxidative cyclization under mild conditions can lead to the formation of structurally related compounds (Sako et al., 2000). These synthesis routes are crucial for understanding the formation and manipulation of the compound's structure for specific applications.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 1,3-dimethyl variants, has been analyzed through techniques such as X-ray crystallography. These studies reveal the conformation of the central heterocyclic ring and the orientation of substituents, which are critical for the compound's reactivity and interactions (Mohan et al., 2003). Understanding these structural details is essential for predicting and explaining the chemical behavior of the compound.
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including condensation with other organic compounds to create new derivatives with different properties. The reactivity of these compounds is influenced by their molecular structure, particularly the electron-rich areas and potential sites for nucleophilic attack, as demonstrated in the synthesis and modification of related compounds (El-Sayed & Spange, 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and intermolecular forces. Studies on similar compounds provide insight into how structural modifications can alter these properties, affecting their application and handling (Ryzhkova et al., 2023).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity towards nucleophiles, electrophiles, and other chemical agents, are key for their utilization in synthesis and applications in various fields. The study of these properties, including reactivity patterns and potential chemical transformations, is crucial for the development and optimization of new compounds with desired functionalities (Beaton et al., 1987).
properties
IUPAC Name |
1,3-dimethyl-5-[[5-(3-nitro-4-piperidin-1-ylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-23-20(27)16(21(28)24(2)22(23)29)13-15-7-9-19(32-15)14-6-8-17(18(12-14)26(30)31)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKVTOCRNSYWCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[[5-(3-nitro-4-piperidin-1-ylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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